![molecular formula C13H9Br2N3O3 B10757708 N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B10757708.png)
N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyridine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes bromine atoms, hydroxyl groups, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dibromo-2,4-dihydroxybenzaldehyde and pyridine-3-carboxamide.
Condensation Reaction: The key step is the condensation of 3,5-dibromo-2,4-dihydroxybenzaldehyde with pyridine-3-carboxamide in the presence of a suitable catalyst, such as acetic acid or a base like sodium acetate, under reflux conditions.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing large-scale purification techniques such as industrial chromatography or crystallization.
化学反応の分析
Types of Reactions
N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyridine-3-carboxamide is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structural features suggest it could be used in the design of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
作用機序
The mechanism by which N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The imine group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
類似化合物との比較
Similar Compounds
- N-[(Z)-(3,5-dichloro-2,4-dihydroxyphenyl)methylideneamino]pyridine-3-carboxamide
- N-[(Z)-(3,5-difluoro-2,4-dihydroxyphenyl)methylideneamino]pyridine-3-carboxamide
Uniqueness
Compared to its analogs, N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyridine-3-carboxamide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can enhance the compound’s ability to interact with biological targets and potentially increase its potency.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
特性
分子式 |
C13H9Br2N3O3 |
|---|---|
分子量 |
415.04 g/mol |
IUPAC名 |
N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9Br2N3O3/c14-9-4-8(11(19)10(15)12(9)20)6-17-18-13(21)7-2-1-3-16-5-7/h1-6,19-20H,(H,18,21)/b17-6- |
InChIキー |
PYVJEAZDEZTGIS-FMQZQXMHSA-N |
異性体SMILES |
C1=CC(=CN=C1)C(=O)N/N=C\C2=CC(=C(C(=C2O)Br)O)Br |
正規SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


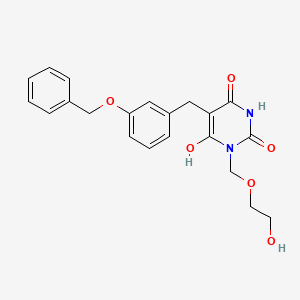
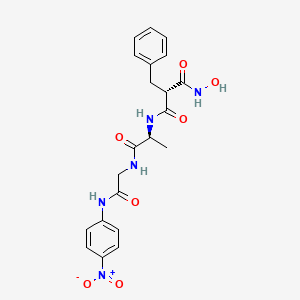
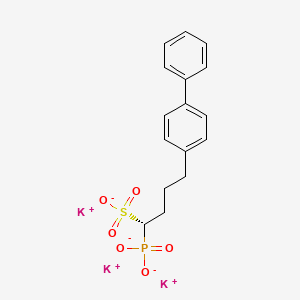
![(2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(pentafluorophenoxy)propanamide](/img/structure/B10757648.png)
![4-{[(1R,2S)-1,2-dihydroxy-2-methyl-3-(4-nitrophenoxy)propyl]amino}-2-(trifluoromethyl)benzonitrile](/img/structure/B10757651.png)
![1-(5-Bromo-pyridin-2-yl)-3-[2-(6-fluoro-2-hydroxy-3-propionyl-phenyl)-cyclopropyl]-urea](/img/structure/B10757655.png)
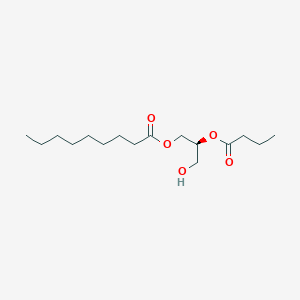
![(3R)-3-(aminomethyl)-9-methoxy-1,2,3,4-tetrahydro-5H-[1]benzothieno[3,2-e][1,4]diazepin-5-one](/img/structure/B10757667.png)
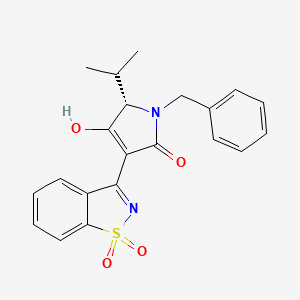
![1,2,3-Trihydroxy-1,2,3,4-tetrahydrobenzo[a]pyrene](/img/structure/B10757676.png)
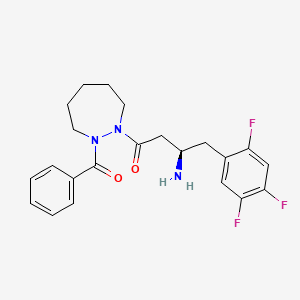
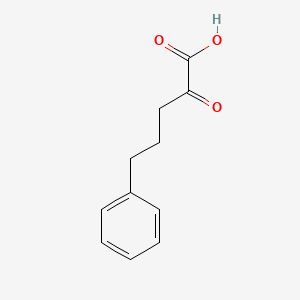
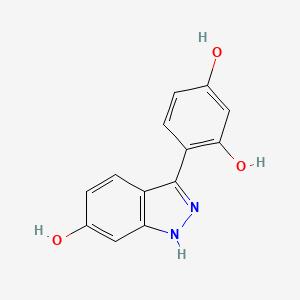
![N-[(2S)-2-benzyl-3-(hydroxyamino)-3-oxopropanoyl]-L-alanyl-N-(4-nitrophenyl)glycinamide](/img/structure/B10757711.png)
